![molecular formula C18H18N4O2 B3919979 N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919979.png)
N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
Overview
Description
N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine acts on the endocannabinoid system by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. It has been shown to have a high affinity for these receptors, resulting in potent agonist activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine are similar to those of other synthetic cannabinoids, including altered perception, mood, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in lab experiments is its high potency, which allows for lower doses to be used. However, its potency also presents a limitation, as it can be difficult to accurately control the dosage and avoid potential adverse effects.
Future Directions
Future research on N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine should focus on its potential therapeutic applications, including its efficacy and safety in the treatment of various diseases. Additionally, further studies are needed to better understand its mechanism of action and potential adverse effects, as well as to develop more accurate methods for dosing and administration.
Scientific Research Applications
N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and chronic pain. It has also been investigated as a potential alternative to traditional cannabinoid-based therapies for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(E)-1-[3-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-15-5-2-3-8-18(15)24-10-9-23-17-7-4-6-16(11-17)12-21-22-13-19-20-14-22/h2-8,11-14H,9-10H2,1H3/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGAPGDXCYUEJD-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{3-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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